molecular formula C9H14N2O4S B10969327 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]morpholine

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]morpholine

Cat. No.: B10969327
M. Wt: 246.29 g/mol
InChI Key: QEDQGOSXGCISPB-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-isoxazolyl morpholino sulfone is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential

Preparation Methods

The synthesis of 3,5-dimethyl-4-isoxazolyl morpholino sulfone typically involves the following steps:

    Cycloaddition Reaction: The initial step involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction.

    Functionalization: The isoxazole ring is then functionalized with a morpholino group and a sulfone group.

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3,5-Dimethyl-4-isoxazolyl morpholino sulfone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the isoxazole ring or the morpholino group are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Scientific Research Applications

3,5-Dimethyl-4-isoxazolyl morpholino sulfone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-isoxazolyl morpholino sulfone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

3,5-Dimethyl-4-isoxazolyl morpholino sulfone can be compared with other similar compounds, such as:

    3,5-Dimethyl-4-isoxazolyl compounds: These compounds share the isoxazole ring structure but differ in the functional groups attached to the ring.

    Morpholino sulfones: These compounds contain the morpholino and sulfone groups but may have different core structures.

The uniqueness of 3,5-dimethyl-4-isoxazolyl morpholino sulfone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H14N2O4S

Molecular Weight

246.29 g/mol

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]morpholine

InChI

InChI=1S/C9H14N2O4S/c1-7-9(8(2)15-10-7)16(12,13)11-3-5-14-6-4-11/h3-6H2,1-2H3

InChI Key

QEDQGOSXGCISPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCOCC2

Origin of Product

United States

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